2-({2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-({2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-3-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that features a unique combination of benzothiazole, piperazine, and benzothieno pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-3-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and piperazine intermediates, followed by their coupling with benzothieno pyrimidine under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-3-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-({2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-3-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.
Materials Science: Its complex structure makes it a candidate for developing advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It may be utilized in the synthesis of other complex molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-3-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the biological context, but typically include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds containing the benzothiazole moiety, such as benzothiazole-2-acetonitrile, share structural similarities.
Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine exhibit similar piperazine structures.
Benzothieno Pyrimidine Derivatives: Compounds such as 2-amino-3-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one share the benzothieno pyrimidine core.
Uniqueness
The uniqueness of 2-({2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-3-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE lies in its combination of these three distinct moieties, which confer specific chemical and biological properties not found in simpler analogs
Properties
Molecular Formula |
C24H25N5O2S3 |
---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
2-[2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H25N5O2S3/c1-27-22(31)20-15-6-2-4-8-17(15)33-21(20)26-23(27)32-14-19(30)28-10-12-29(13-11-28)24-25-16-7-3-5-9-18(16)34-24/h3,5,7,9H,2,4,6,8,10-14H2,1H3 |
InChI Key |
SIQLLBGXRKQTEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4)SC6=C2CCCC6 |
Origin of Product |
United States |
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